molecular formula C21H27NO5S B12350636 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate

Cat. No.: B12350636
M. Wt: 405.5 g/mol
InChI Key: CSJVRHXBQZGMEL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one.

    Sulfonation: The intermediate is then subjected to sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one: Lacks the sulfonate group, making it less versatile in certain applications.

    4-Methoxyphenyl-2-pyrrolidinylmethanone: Similar structure but different functional groups, leading to different reactivity and applications.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H19NO2.C7H8O3S/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,11H,3-4,9-10H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

CSJVRHXBQZGMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2

Origin of Product

United States

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